molecular formula C17H14N4O3 B11944225 2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11944225
M. Wt: 322.32 g/mol
InChI Key: GYUOGMLCPGFTAL-VXLYETTFSA-N
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Description

2-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features an indole moiety and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-indol-3-yl)acetic acid hydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

2-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and nitrophenyl moieties. These interactions can modulate biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of an indole ring and a nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H14N4O3/c22-17(9-13-11-18-16-7-2-1-6-15(13)16)20-19-10-12-4-3-5-14(8-12)21(23)24/h1-8,10-11,18H,9H2,(H,20,22)/b19-10+

InChI Key

GYUOGMLCPGFTAL-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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